8-(Trifluoromethyl)quinazolin-4(3h)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

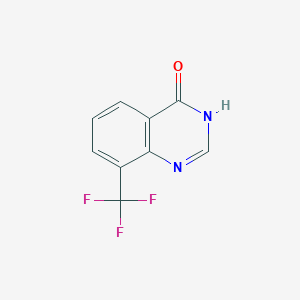

8-(Trifluoromethyl)quinazolin-4(3h)-one is a useful research compound. Its molecular formula is C9H5F3N2O and its molecular weight is 214.14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

8-(Trifluoromethyl)quinazolin-4(3H)-one exhibits a range of biological activities, making it a candidate for drug development. The following are some key pharmacological properties:

- Anticancer Activity : Quinazoline derivatives, including this compound, have shown promising results against various cancer cell lines. Research indicates that this compound can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cancer cell proliferation .

- Antimicrobial Properties : Studies have demonstrated that quinazolinones can exhibit antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to synergize with other antibiotics enhances its therapeutic potential .

- Anti-inflammatory Effects : Some derivatives of quinazoline compounds have been reported to possess anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that:

- The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the biological activity of quinazoline derivatives.

- Modifications at specific positions on the quinazoline ring can lead to improved binding affinity and selectivity towards target receptors, particularly EGFR .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different applications:

| Study | Cell Line | IC50 (nM) | Mechanism | Reference |

|---|---|---|---|---|

| Study A | MCF-7 | 10.2 | EGFR Inhibition | |

| Study B | A431 | 5 | EGFR Inhibition | |

| Study C | H1975 | 16.1 | EGFR Inhibition |

Anticancer Activity

A study highlighted that derivatives of quinazoline demonstrated potent inhibitory effects on cancer cell lines with varying sensitivity to EGFR inhibitors. The structure was optimized to enhance binding affinity and selectivity towards the EGFR tyrosine kinase domain.

Antimicrobial Synergy

In vitro assays showed that certain quinazoline derivatives could synergize with piperacillin-tazobactam against MRSA infections, providing a basis for further exploration in clinical settings .

In Vivo Studies

Preliminary in vivo studies suggest that compounds similar to this compound can inhibit tumor growth in xenograft models, supporting their development for therapeutic applications .

Propiedades

IUPAC Name |

8-(trifluoromethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)6-3-1-2-5-7(6)13-4-14-8(5)15/h1-4H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUGNQDFJMZZGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=CNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280629 |

Source

|

| Record name | 8-(Trifluoromethyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-59-5 |

Source

|

| Record name | 8-(Trifluoromethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Trifluoromethyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.